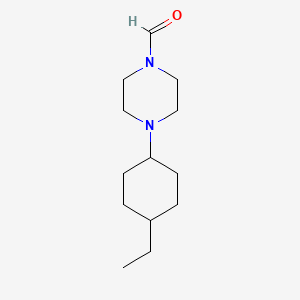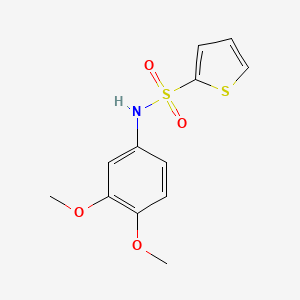![molecular formula C14H16N4O2 B5652650 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5652650.png)
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent neurotoxin and has been used to study Parkinson's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the conversion of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one into MPP+ by the enzyme MAO-B. MPP+ is then transported into dopaminergic neurons via the dopamine transporter (DAT). Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
实验室实验的优点和局限性
The advantages of using 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also relatively easy to synthesize and has a long shelf life. However, the use of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments also has limitations. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a potent neurotoxin and must be handled with care. The toxicity of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can also vary depending on the species and strain of animals used in experiments.
未来方向
There are several future directions for research on 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of new therapeutic strategies for Parkinson's disease. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used to model the pathology of Parkinson's disease, and new drugs could be developed to target the underlying mechanisms of neurodegeneration. Another area of research is the use of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the study of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one could also be used to study the effects of environmental toxins on the brain and to develop new methods for neuroprotection.
合成方法
The synthesis of 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) with formaldehyde and morpholine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. 5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
属性
IUPAC Name |
5-(morpholin-4-ylmethylideneamino)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14-10-13(15-11-17-6-8-20-9-7-17)16-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMVLQJGINBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)
![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)



![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoxaline](/img/structure/B5652648.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5652656.png)